molecular formula C9H10N2O4S B14804208 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide

3-Cyclopropoxy-5-formylpyridine-4-sulfonamide

Cat. No.: B14804208
M. Wt: 242.25 g/mol
InChI Key: LBUDYBXVWWTQSN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-formylpyridine-4-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyclopropoxy group, and the addition of the formyl and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-formylpyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-formylpyridine-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The formyl and cyclopropoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-5-formylpyridine-4-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-formylpyridine-4-sulfonamide

InChI

InChI=1S/C9H10N2O4S/c10-16(13,14)9-6(5-12)3-11-4-8(9)15-7-1-2-7/h3-5,7H,1-2H2,(H2,10,13,14)

InChI Key

LBUDYBXVWWTQSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C=O)S(=O)(=O)N

Origin of Product

United States

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